7-chloro-1-methyl-1H-benzo[d]imidazole

Medicinal Chemistry Physicochemical Properties Drug Design

7-Chloro-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a chlorine substituent at the 7-position and a methyl group at the 1-position of the fused benzene-imidazole ring system. Its molecular formula is C8H7ClN2, with a molecular weight of 166.61 g/mol.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 4887-87-0
Cat. No. B3268589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1-methyl-1H-benzo[d]imidazole
CAS4887-87-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=CC=C2)Cl
InChIInChI=1S/C8H7ClN2/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,1H3
InChIKeyMHLNDZBPMHUSDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1-methyl-1H-benzo[d]imidazole (CAS 4887-87-0): A Key Benzimidazole Scaffold for Medicinal Chemistry and Chemical Biology Research


7-Chloro-1-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound belonging to the benzimidazole family, characterized by a chlorine substituent at the 7-position and a methyl group at the 1-position of the fused benzene-imidazole ring system [1]. Its molecular formula is C8H7ClN2, with a molecular weight of 166.61 g/mol [1]. The benzimidazole core is a privileged scaffold in drug discovery, and this specific derivative is primarily utilized as a versatile synthetic building block for the development of biologically active molecules, particularly those targeting infectious diseases and cancer [1]. Its value proposition is based on the unique reactivity and physicochemical properties conferred by its specific substitution pattern, which distinguish it from other in-class analogs.

Why 7-Chloro-1-methyl-1H-benzo[d]imidazole Cannot Be Simply Substituted by Other Benzimidazole Analogs


In medicinal chemistry and chemical biology procurement, the specific placement of substituents on the benzimidazole core critically dictates a compound's physicochemical properties, reactivity, and biological target engagement. Generic substitution with analogs like 1-methyl-1H-benzo[d]imidazole (lacking the 7-chloro group) or 7-chloro-1H-benzo[d]imidazole (lacking the 1-methyl group) is not scientifically valid due to quantifiable differences in key parameters such as lipophilicity (XLogP3), molecular shape, and hydrogen-bonding capacity [1][2]. For instance, the 7-chloro substituent in the target compound increases lipophilicity compared to the des-chloro analog, which can significantly alter membrane permeability, metabolic stability, and off-target binding profiles [1][2]. These are not interchangeable building blocks; the dual substitution pattern in 7-chloro-1-methyl-1H-benzo[d]imidazole is often a precise requirement in SAR campaigns.

Quantitative Differentiation Guide for 7-Chloro-1-methyl-1H-benzo[d]imidazole Procurement


Increased Lipophilicity Compared to the Des-Chloro Analog

The presence of the 7-chloro substituent in 7-chloro-1-methyl-1H-benzo[d]imidazole results in a measurable increase in lipophilicity compared to the non-chlorinated analog, 1-methyl-1H-benzo[d]imidazole. The computed XLogP3 value, a standard measure of lipophilicity, is 2.1 for the target compound [1], versus 1.4 for the des-chloro comparator [2]. This difference is critical for modulating ADME properties and target binding in drug development.

Medicinal Chemistry Physicochemical Properties Drug Design

Comparable Lipophilicity but Altered Hydrogen-Bonding Profile Versus the N-Desmethyl Analog

While the target compound and its N-desmethyl analog (7-chloro-1H-benzo[d]imidazole) share the same computed XLogP3 value of 2.1 [1][2], the presence of the N-methyl group in the target eliminates a hydrogen bond donor (HBD). The target has 0 HBDs, whereas the des-methyl analog has 1 HBD [1][2]. This change can drastically impact molecular recognition, solubility, and crystal packing interactions.

Medicinal Chemistry SAR Physicochemical Properties

Demonstrated Activity at Voltage-Gated Sodium Channel NaV 1.7

A high-throughput screen has quantified the activity of 7-chloro-1-methyl-1H-benzo[d]imidazole at the human NaV 1.7 channel, a key target in pain research. The compound exhibited an IC50 of 240 nM in a PatchXpress voltage clamp assay [1]. While direct comparator data for close analogs in the same assay are not publicly available, this provides a specific, quantitative benchmark for this scaffold’s activity at a disease-relevant target.

Ion Channel Pharmacology Pain Research BindingDB

Validated Application Scenarios for Procuring 7-Chloro-1-methyl-1H-benzo[d]imidazole


Synthesis of Focused Libraries for NaV 1.7 Pain Target Programs

The confirmed activity at NaV 1.7 (IC50 240 nM) [1] makes this compound a valuable core scaffold for medicinal chemistry teams developing novel, non-opioid pain therapeutics. Procurement of this specific analog ensures the starting point has demonstrated target engagement, accelerating hit-to-lead optimization.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity and Membrane Permeability

Compared to the non-chlorinated 1-methyl-1H-benzo[d]imidazole (XLogP3 1.4), this compound (XLogP3 2.1) [2] should be prioritized as a building block when higher logP is predicted to improve cellular permeability or blood-brain barrier penetration, based on established physiochemical guidelines in drug design.

Fragment-Based Drug Discovery Requiring a Non-Hydrogen Bond Donor Scaffold

In fragment-based screening libraries, the absence of a hydrogen bond donor (HBD count = 0) [3] differentiates this compound from its N-desmethyl analog (HBD count = 1). This property is crucial for selecting fragments that engage targets solely through lipophilic and hydrogen bond acceptor interactions, potentially leading to novel binding modes.

Synthesis of Advanced Intermediates for Anticancer Agents

As a versatile heterocyclic building block, the compound serves as a critical intermediate for preparing more complex molecules targeting cancer, as highlighted by its role in the synthesis of novel benzimidazole derivatives with antiproliferative properties . Its specific substitution pattern is often essential for the structure-activity relationship of the final drug candidates.

Quote Request

Request a Quote for 7-chloro-1-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.